STING agonist-4, also known as ADU-S100 or dithio-[Rp,Rp]-cyclic-[A(2ʹ-,5ʹ-]p A(3ʹ-,5ʹ-)p, is a synthetic compound that activates the stimulator of interferon genes pathway. This pathway plays a crucial role in the innate immune response, particularly in cancer immunotherapy. By stimulating the production of type I interferons and other cytokines, STING agonist-4 has the potential to enhance antitumor immunity and convert "cold" tumors into "hot" tumors that are more responsive to immunotherapy .
STING agonist-4 is classified under cyclic dinucleotide analogs, which mimic natural cyclic dinucleotides that activate the STING pathway. It was developed through collaborative efforts between Aduro Biotech and the University of California, with significant research indicating its efficacy in inducing immune responses against various tumors .
The synthesis of STING agonist-4 involves several key steps:
Technical details reveal that the compound exhibits a binding affinity for human STING in the nanomolar range, with a dissociation constant (KD) around 70 nM .
The molecular structure of STING agonist-4 features a cyclic dinucleotide backbone with a dithio modification that enhances its stability and bioactivity. Key structural characteristics include:
The molecular formula is C18H24N4O10P2S2, and its molecular weight is approximately 550.42 g/mol .
STING agonist-4 undergoes several chemical reactions during its activation process:
These reactions are critical for initiating an immune response against tumors .
The mechanism of action for STING agonist-4 involves several steps:
This cascade not only enhances antitumor immunity but also recruits immune cells such as T cells and natural killer cells to the tumor site .
STING agonist-4 exhibits several notable physical and chemical properties:
STING agonist-4 has significant applications in cancer immunotherapy:
The cGAS-STING pathway represents an ancient defense mechanism evolutionarily conserved across >600 million years of metazoan development. Found in organisms ranging from sea anemones to mammals, this pathway functions as a universal cytosolic DNA surveillance system. The structural core of STING proteins—particularly the C-terminal ligand-binding domain (LBD)—retains high homology across species, facilitating dimerization upon ligand engagement. This domain features a conserved V-shaped pocket that recognizes cyclic dinucleotides (CDNs) like endogenous 2'3'-cGAMP, synthesized by cyclic GMP-AMP synthase (cGAS) upon cytosolic DNA detection [1] [9].
Notably, STING activation mechanisms exhibit species-specific adaptations. Human STING (hSTING) requires palmitoylation at Cys88/91 for Golgi translocation and downstream signaling, whereas murine analogs display divergent post-translational regulation. Such differences underscore the challenge in translating agonist efficacy from preclinical models to humans. STING agonist-4, a synthetic dimeric amidobenzimidazole (diABZI), was engineered to overcome species-specific limitations by exploiting conserved structural motifs in the STING LBD [7] [9].
STING operates as a central hub in innate immunity by converting cytosolic DNA detection into multifaceted immune responses. Its activation cascade involves:
Table 2: STING Agonist-4: Key Chemical and Functional Properties
Property | Detail | Biological Significance |
---|---|---|
Chemical Structure | Dimeric amidobenzimidazole (diABZI) | Enhanced STING binding vs. monomeric ABZIs |
Molecular Weight | 678.74 g/mol | Optimizes membrane permeability |
CAS Registry | 2138300-40-8 | Unique compound identifier |
Binding Affinity (IC₅₀) | 20 nM | 18-fold > potency than natural cGAMP |
Mechanism | STING dimer stabilization | Induces open-lid conformation; Prolonged signal |
Downstream Effects | IRF3 phosphorylation; IFN-β, IL-6, TNF-α ↑ | Potent immunostimulation |
Non-canonical STING functions extend beyond interferon responses. STING agonist-4 modulates metabolic reprogramming in cancer cells by disrupting mitochondrial lipid metabolism, leading to polyunsaturated fatty acid (PUFA) accumulation and mtDNA release—a process amplifying cGAS-STING activation [4]. Furthermore, ubiquitination critically regulates pathway dynamics; E3 ligases like TRIM56 enhance STING activity via K63-linked ubiquitination, while RNF5 promotes K48-linked degradation to limit inflammation [6]. STING agonist-4’s sustained activation may exploit these regulatory nodes to prolong antitumor immunity.
STING agonists are broadly categorized into two classes:
Natural Cyclic Dinucleotides (CDNs)
Endogenous 2'3'-cGAMP and bacterial CDNs (e.g., c-di-GMP) are the prototypical STING ligands. They induce a "closed-lid" STING conformation that sterically hinders exogenous modifications, limiting their utility as drug scaffolds. CDNs exhibit poor pharmacokinetics due to rapid hydrolysis by ectonucleotidases and low cellular uptake [7] [9].
Synthetic Non-Nucleotide Agonists
Amidobenzimidazole (ABZI) derivatives represent the most therapeutically advanced non-nucleotide agonists. STING agonist-4 (diABZI-4) exemplifies this class with critical innovations:
STING agonist-4 potently enhances antigen cross-presentation by DCs. When conjugated to model antigens like ovalbumin (OVA₂₅₀–₂₆₄), it achieves 3-fold greater MHC-I epitope presentation versus unconjugated agonist/antigen mixtures. This stems from: (1) ER-directed antigen delivery via STING trafficking, and (2) formation of STING-signaling "microreactors" that cluster antigen-processing machinery [7]. Such features position STING agonist-4 as a cornerstone for next-generation cancer vaccines targeting neoantigens.
Clinically, STING agonists face delivery challenges including hydrophilicity, rapid clearance, and offtarget inflammation. Nanoformulations and covalent protein conjugates (e.g., exoSTING) are advancing to overcome these barriers. Over 15 STING agonists are in clinical trials, though STING agonist-4 remains preclinical [9]. Its future applications may span:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7